molecular formula C15H22N6O5 B12565778 L-Histidyl-L-prolylglycylglycine CAS No. 263255-51-2

L-Histidyl-L-prolylglycylglycine

Cat. No.: B12565778
CAS No.: 263255-51-2
M. Wt: 366.37 g/mol
InChI Key: MNQPHDJYSZIOQT-QWRGUYRKSA-N
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Description

L-Histidyl-L-prolylglycylglycine (His-Pro-Gly-Gly) is a tetrapeptide composed of the amino acids histidine, proline, and two glycine residues. This sequence confers unique structural and functional properties:

  • Histidine: Contains an imidazole side chain, enabling pH buffering and metal-ion coordination.
  • Proline: A cyclic amino acid that introduces conformational rigidity, influencing secondary structures like β-turns.
  • Glycine: Provides flexibility due to its small size and lack of a side chain.

Peptides with similar sequences are often studied for their stability, bioavailability, and interactions with biological targets .

Properties

CAS No.

263255-51-2

Molecular Formula

C15H22N6O5

Molecular Weight

366.37 g/mol

IUPAC Name

2-[[2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H22N6O5/c16-10(4-9-5-17-8-20-9)15(26)21-3-1-2-11(21)14(25)19-6-12(22)18-7-13(23)24/h5,8,10-11H,1-4,6-7,16H2,(H,17,20)(H,18,22)(H,19,25)(H,23,24)/t10-,11-/m0/s1

InChI Key

MNQPHDJYSZIOQT-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidyl-L-prolylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids are typically protected with groups such as Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions, with each cycle adding one amino acid to the growing peptide chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-prolylglycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the histidine residue can produce histidine sulfoxide or histidine sulfone, while substitution reactions can yield peptides with altered amino acid sequences .

Scientific Research Applications

L-Histidyl-L-prolylglycylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Histidyl-L-prolylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. For example, it may promote collagen synthesis and tissue repair by activating pathways involved in extracellular matrix production .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Peptides
Compound Name Sequence/Structure Molecular Weight (Da) Key Features
L-Histidyl-L-prolylglycylglycine His-Pro-Gly-Gly ~424.44* Rigid proline, flexible glycine termini
Phenylpropionylglycine N-(3-Phenylpropionyl)-glycine 207.22 Acylated glycine; urinary metabolite
L-Prolylglycyl-L-prolyl... Pro-Gly-Pro-Ala-Lys-Phe-Ser-Leu ~855.92† Extended chain with charged residues
Histidylglycyl-α-Glutamyl... His-Gly-Glu-Phe-Ala-Pro-Gly... ~2200‡ Long chain with metal-binding motifs

*Calculated based on residue masses. †From . ‡Estimated from .

Key Observations :

  • Chain Length : Shorter peptides like His-Pro-Gly-Gly may exhibit faster absorption but lower target specificity compared to longer chains (e.g., ’s 15-mer peptide) .
  • Conformation : Proline-rich peptides (e.g., His-Pro-Gly-Gly) resist proteolytic degradation better than linear sequences, as seen in studies on proline-containing drug candidates .
  • Functional Groups : Histidine’s imidazole group differentiates His-Pro-Gly-Gly from acylated glycines (e.g., Phenylpropionylglycine, ), which lack metal-binding capacity but are stable in acidic environments .
Table 2: Property Comparison
Property This compound Phenylpropionylglycine () L-Prolylglycyl-L-prolyl... ()
Solubility Moderate (polar residues) Low (hydrophobic acyl group) Variable (depends on charged residues)
Stability High (proline rigidity) High (stable amide bond) Moderate (prone to enzymatic cleavage)
Bioactivity Potential antioxidant/metal binder Metabolic intermediate Unclear (likely signaling or structural)

Insights :

  • Stability : Proline’s rigidity in His-Pro-Gly-Gly may enhance stability in physiological conditions, similar to cyclic drug peptides analyzed via HPLC methods () .

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